molecular formula C2H6O3Tb+3 B15060487 Acetic acid;terbium(3+);hydrate

Acetic acid;terbium(3+);hydrate

Katalognummer: B15060487
Molekulargewicht: 236.99 g/mol
InChI-Schlüssel: YCPLCDAWAZUBMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;terbium(3+);hydrate is a compound formed by the combination of acetic acid and terbium ions in a hydrated form. Terbium is a lanthanide metal, and in this compound, it typically exhibits a +3 oxidation state. The compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light, making it useful in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;terbium(3+);hydrate involves the reaction of terbium oxide or terbium hydroxide with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the terbium compound in the acetic acid solution. The general reaction can be represented as: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and washing with solvents like ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;terbium(3+);hydrate undergoes various chemical reactions, including:

    Oxidation: Terbium in the +3 oxidation state can be oxidized to the +4 state under specific conditions.

    Reduction: Terbium(IV) compounds can be reduced back to terbium(III) using reducing agents like hydrogen.

    Substitution: The acetate ligands in the compound can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like nitric acid.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Ligand exchange reactions typically involve the use of aqueous solutions of the desired ligand.

Major Products

Wissenschaftliche Forschungsanwendungen

Acetic acid;terbium(3+);hydrate has several scientific research applications:

Wirkmechanismus

The mechanism by which acetic acid;terbium(3+);hydrate exerts its effects is primarily through its ability to emit green fluorescence. When exposed to ultraviolet light, the terbium ions in the compound are excited to a higher energy state. Upon returning to their ground state, they release energy in the form of green light. This property is exploited in various imaging and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ytterbium(III) acetate hydrate
  • Erbium(III) acetate hydrate
  • Gadolinium(III) acetate hydrate

Uniqueness

Acetic acid;terbium(3+);hydrate is unique due to its strong green fluorescence, which is not observed in many other lanthanide compounds. This makes it particularly valuable in applications requiring fluorescent markers or imaging agents .

Eigenschaften

Molekularformel

C2H6O3Tb+3

Molekulargewicht

236.99 g/mol

IUPAC-Name

acetic acid;terbium(3+);hydrate

InChI

InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3

InChI-Schlüssel

YCPLCDAWAZUBMD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.O.[Tb+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.